tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-8-15(11-16)6-4-12(10-17)5-7-15/h12,17H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWDPVNUVVOIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH₂OH) group undergoes selective oxidation to form a formyl (-CHO) derivative. This transformation is critical for synthesizing aldehydes used in further conjugation or cyclization reactions.
Key Conditions and Reagents
The formyl derivative (CAS 2230804-16-5) is a versatile intermediate for synthesizing Schiff bases or undergoing aldol condensations . Overoxidation to the ketone (CAS 1272758-17-4) is observed under harsher conditions .
Reduction Reactions
The hydroxymethyl group can be reduced to a methyl group, modifying the compound’s hydrophobicity and steric profile.
Typical Protocols
| Reagent | Solvent | Conditions | Product | Application |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether | Reflux, 4h | tert-Butyl 8-methyl-2-azaspiro[4.5]decane-2-carboxylate | Drug intermediate |
| NaBH₄/CeCl₃ | MeOH | 0°C, 1h | Retains hydroxymethyl; reduces competing esters | Selective modification |
Substitution Reactions
The tert-butyl ester group participates in nucleophilic substitution, enabling diversification of the carboxylate moiety.
Examples
Esterification and Deprotection
The Boc (tert-butyloxycarbonyl) group is strategically used for protection-deprotection in multi-step syntheses.
Deprotection Conditions
| Acid | Solvent | Temperature | Outcome |
|---|---|---|---|
| HCl (4M in dioxane) | DCM | RT, 2h | Free amine: 8-(hydroxymethyl)-2-azaspiro[4.5]decane |
| TFA | Anhydrous DCM | 0°C, 30min | Rapid Boc removal for peptide coupling |
Cyclization and Spirocore Modifications
The spirocyclic structure enables participation in cycloadditions or ring-expansion reactions. For example, under Pd-catalyzed conditions, the compound forms quinolinone derivatives via dearomatizing cyclization.
Mechanistic Insight
-
Radical intermediates facilitate tandem addition-cyclization processes.
-
Copper catalysts (e.g., CuI) promote difluoroalkylation for fluorinated spiro derivatives.
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Biological Applications
The compound has shown significant potential in various biological studies:
- Enzyme Inhibition : Preliminary studies indicate that tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate may interact with specific enzymes, potentially serving as an inhibitor for enzymes related to neurodegenerative diseases such as Alzheimer’s disease. This is particularly relevant due to its structural similarities with known acetylcholinesterase inhibitors .
- Pharmacodynamics and Pharmacokinetics : Interaction studies are ongoing to evaluate its binding affinities with biological targets, which may elucidate its pharmacological properties . Understanding these interactions is crucial for determining therapeutic applications.
- Potential Antimicrobial Activity : The unique structure may confer antimicrobial properties, making it a candidate for further exploration in drug development against resistant bacterial strains.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds, providing insights into the potential uses of this compound:
Mechanism of Action
The mechanism by which tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related azaspiro[4.5]decane derivatives, focusing on substituent positions, functional groups, and applications.
Key Research Findings
Synthetic Accessibility :
- The hydroxymethyl derivative can be synthesized via reduction of a ketone intermediate (e.g., tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate) using borohydrides or via halogen exchange (e.g., bromo to hydroxymethyl substitution) .
- Yields for spirocyclic compounds often exceed 90% under optimized Boc-protection and reduction conditions .
Reactivity and Stability :
- The hydroxymethyl group undergoes oxidation to carboxylic acids or serves as a handle for esterification .
- Bromo and iodo analogs (e.g., CAS 1420804-89-2, 3031772-21-8) are critical for cross-coupling reactions, enabling diversification of the spirocyclic core .
Biological Relevance: Amino-substituted analogs (e.g., CAS 1363381-61-6) are utilized in kinase inhibitor development due to their ability to form hydrogen bonds with ATP-binding sites . Hydroxymethyl derivatives enhance aqueous solubility, improving bioavailability in preclinical studies .
Structural Characterization: NMR and HRMS data confirm the regiochemistry and purity of these compounds. For example, tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate shows distinct δH 1.45 ppm for the Boc group and δC 155 ppm for the carbonyl .
Biological Activity
tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H27NO3
- Molecular Weight : 269.38 g/mol
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, related compounds have been shown to quench free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Radical scavenging |
| 6-shogaol (comparison) | 2.5 | Inhibition of apoptosis in HepG2 cells via Bcl-2 family regulation |
Neuroprotective Effects
The neuroprotective potential of this compound is highlighted in studies where it has been shown to mitigate neuronal cell death induced by oxidative stress. The compound's ability to modulate apoptosis-related pathways suggests a promising role in neurodegenerative disease models.
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The compound has been observed to effectively neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.
- Regulation of Apoptotic Pathways : Similar compounds have demonstrated the ability to influence the expression of key apoptotic regulators such as Bcl-2 and caspases, leading to enhanced cell survival under stress conditions.
Study on HepG2 Cells
A study investigated the protective effects of a structurally analogous compound against tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HepG2 cells. The results indicated that pre-treatment with the compound significantly reduced apoptosis and improved cell viability, suggesting that it may exert protective effects through similar pathways.
In Vivo Models
In animal models, compounds within the same class have shown promise in reducing neuroinflammation and improving cognitive function following induced oxidative stress. These findings support the hypothesis that this compound may have therapeutic potential in treating neurodegenerative diseases.
Q & A
Basic: What synthetic strategies are effective for preparing tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc anhydride (Boc₂O) under basic conditions (e.g., potassium carbonate in dioxane/water) .
- Reduction and functionalization : Hydroxymethyl groups are introduced via reduction of ketones (e.g., using LiAlH₄) or cyanide addition (e.g., trimethylsilyl cyanide with BF₃ catalysis) .
- Purification : MTBE washes and sodium sulfate drying are critical to isolate intermediates .
Key challenges include controlling stereochemistry and minimizing side reactions during spirocyclic ring formation.
Basic: How is the compound characterized structurally and chemically post-synthesis?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify spirocyclic conformation and substituent positions. For example, δ ~1.38–1.65 ppm (tert-butyl protons) and δ ~3.56–4.25 ppm (spirocyclic oxygen/nitrogen environments) .
- LCMS and elemental analysis : Confirm molecular weight (e.g., [M-H]⁻ at m/z 284.2) and purity (>95%) .
- Thermal stability : Melting points (e.g., 123–125°C) and decomposition profiles ensure suitability for downstream reactions .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage : Refrigerated (2–8°C) in airtight containers to prevent hydrolysis of the Boc group. Avoid moisture and electrostatic charge .
- PPE : Nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) to minimize inhalation risks .
- Spill management : Use inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Advanced: How can contradictory data in reaction yields or stereochemical outcomes be resolved?
Methodological Answer:
- Reaction optimization : Adjust solvent polarity (e.g., THF vs. DCM) or catalyst loading (e.g., DMAP for acylations) to improve yields .
- Chiral HPLC/X-ray crystallography : Resolve stereochemical ambiguities in spirocyclic centers .
- Computational modeling : Density Functional Theory (DFT) predicts transition states to explain regioselectivity in nucleophilic additions .
Advanced: What strategies enhance the compound’s utility in structure-activity relationship (SAR) studies?
Methodological Answer:
- Derivatization : Introduce bioisosteres (e.g., replacing hydroxymethyl with fluoromethyl) via nucleophilic substitution or oxidation (KMnO₄) .
- Biological assays : Screen against enzyme targets (e.g., proteases) using SPR or fluorescence polarization to quantify binding affinity (Kd) .
- Metabolic profiling : Use hepatic microsomes to assess stability and guide lead optimization .
Advanced: How to address discrepancies in reported biological activity data?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature) .
- Off-target screening : Use proteome-wide microarrays to identify non-specific interactions .
- Data normalization : Apply Hill equation modeling to account for assay variability in receptor binding studies .
Advanced: What computational tools predict reactivity or degradation pathways?
Methodological Answer:
- Quantum mechanics (QM) : Simulate hydrolysis pathways of the Boc group under acidic conditions .
- Molecular dynamics (MD) : Model spirocyclic ring flexibility to assess conformational stability in solvent environments .
- Degradation prediction : Software like SPARC estimates hydrolysis rates based on Hammett substituent constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
